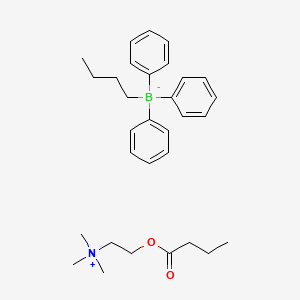
Borate V
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Borate V is a compound belonging to the borate family, which consists of boron and oxygen anions Borates are known for their diverse structures and properties, making them valuable in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions: Borate V can be synthesized through various methods, including borate fusion and hydrothermal synthesis. In borate fusion, a ground sample is mixed with a borate flux (such as lithium or sodium) inside a crucible, heated to around 1000°C with agitation until the flux melts, and then dissolved homogeneously in the flux . The hot melt is then cast into a mold and cooled, resulting in a glass disk or poured into diluted acid for further analysis .
Industrial Production Methods: Industrial production of this compound often involves the use of borate minerals such as borax (sodium tetraborate) and boric acid. These minerals are processed through various chemical reactions to produce this compound in large quantities. The specific industrial methods may vary depending on the desired purity and application of the compound.
化学反应分析
Types of Reactions: Borate V undergoes several types of chemical reactions, including hydrolysis, oxidation, and complexation. For instance, the hydrolysis of borate networks involves the interaction of water molecules with the borate structure, leading to the formation of hydroxyl groups and the disruption of the borate network .
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, acids, and bases. The hydrolysis reaction, for example, can be influenced by the presence of hydroxide ions (OH⁻) or hydrogen ions (H⁺), simulating basic or acidic environments . The reaction conditions, such as temperature and pH, play a crucial role in determining the reaction pathways and products.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. In hydrolysis, the products typically include hydroxylated borate species and water. In oxidation reactions, borate compounds may form various oxidized boron species.
科学研究应用
Borate V has a wide range of scientific research applications, including:
Chemistry: this compound is used in the synthesis of borate glasses, which have unique properties such as low melting temperatures and high chemical durability. These glasses are valuable in various chemical processes and materials science research.
作用机制
The mechanism of action of Borate V involves its interaction with molecular targets and pathways. For example, boric acid, a related compound, inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . The exact molecular targets and pathways may vary depending on the specific application and environment.
相似化合物的比较
Sodium Borate (Borax): Sodium borate is a well-known borate compound used in various applications, including cleaning agents and glass manufacturing.
Boric Acid: Boric acid is another common borate compound with applications in medicine and industry.
Potassium Borate: Potassium borate is used in applications such as metal refining and welding.
Uniqueness of Borate V: this compound stands out due to its unique chemical structure and properties, which make it suitable for specific applications that other borate compounds may not fulfill. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in scientific research and industrial processes.
属性
IUPAC Name |
2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24B.C9H20NO2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5-6-9(11)12-8-7-10(2,3)4/h4-18H,2-3,19H2,1H3;5-8H2,1-4H3/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSRMQWTLSHKPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC(=O)OCC[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
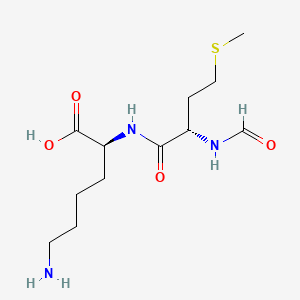
![1,2-Cyclopentanediol,3-[(1,1-dimethylethyl)dioxy]-,(1-alpha-,2-bta-,3-bta-)-(9CI)](/img/new.no-structure.jpg)
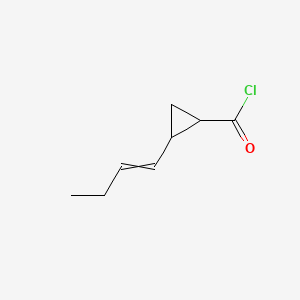
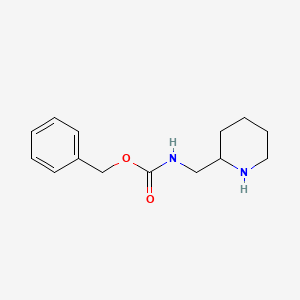
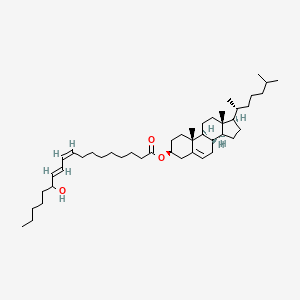
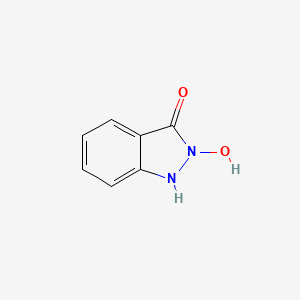
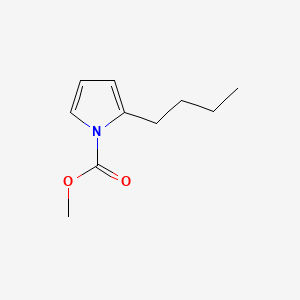
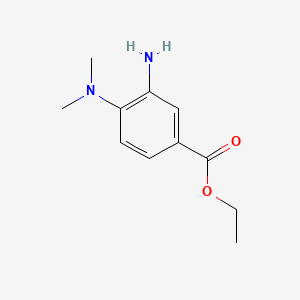
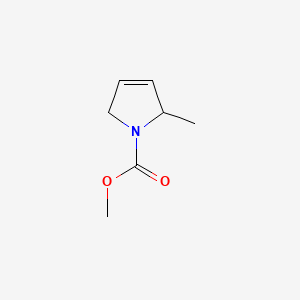
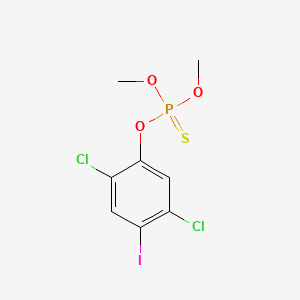
![4-Methyl-1,4-dihydropyrrolo[2,3-d][1,2,3]triazole](/img/structure/B575909.png)
